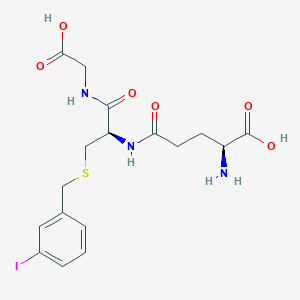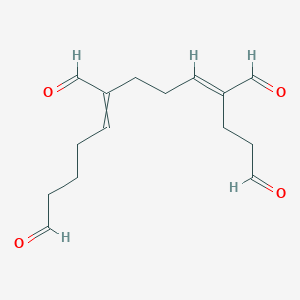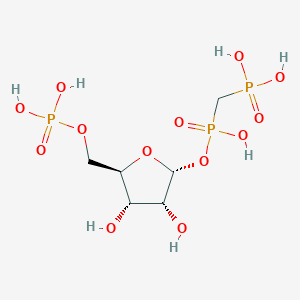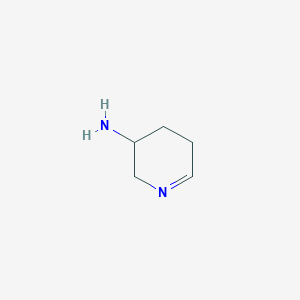
2,3,4,5-Tetrahydropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrahydropyridin-3-amine is an organic compound belonging to the class of tetrahydropyridines. These compounds are derivatives of pyridine, where two double bonds in the pyridine moiety are reduced by adding four hydrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydropyridin-3-amine can be achieved through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 2,3,4,5-tetrahydropyridine can be carried out using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) under hydrogen gas . Another method involves the use of pentanediamine as a starting material, which is heated in an aqueous or organic solvent solution to obtain 2,3,4,5-tetrahydropyridine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to ensure efficient conversion of pyridine derivatives to the desired tetrahydropyridine compound . The industrial methods are designed to be environmentally friendly, with high conversion efficiency and minimal waste production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrahydropyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form pyridine or other oxidized derivatives.
Reduction: Reduction reactions can further convert this compound to piperidine derivatives.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Major Products
The major products formed from these reactions include pyridine, piperidine, and various substituted tetrahydropyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrahydropyridin-3-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The compound’s ability to interact with various biological targets makes it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetrahydropyridin-3-amine can be compared with other similar compounds, such as:
Pyridine: Unlike this compound, pyridine has a fully unsaturated ring structure.
Piperidine: Piperidine is a fully saturated derivative of pyridine.
Other Tetrahydropyridines: Compounds like 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine have different hydrogenation patterns, leading to variations in their chemical properties and reactivity.
The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C5H10N2 |
|---|---|
Molekulargewicht |
98.15 g/mol |
IUPAC-Name |
2,3,4,5-tetrahydropyridin-3-amine |
InChI |
InChI=1S/C5H10N2/c6-5-2-1-3-7-4-5/h3,5H,1-2,4,6H2 |
InChI-Schlüssel |
SEECZTVWJNGUEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




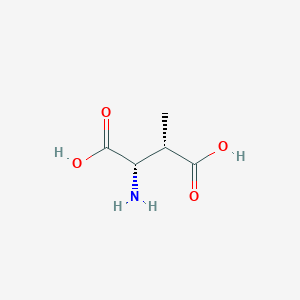
![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
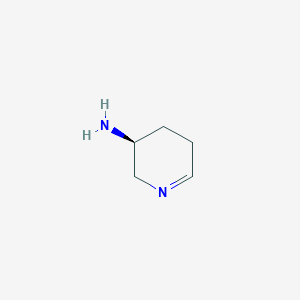
![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
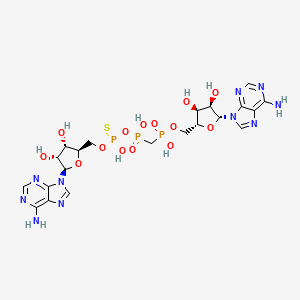
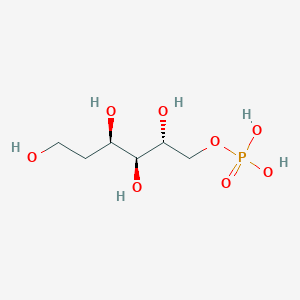
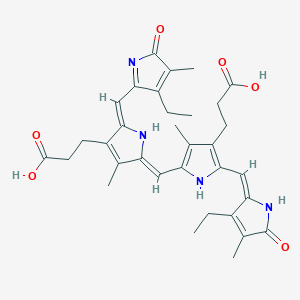
![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)
